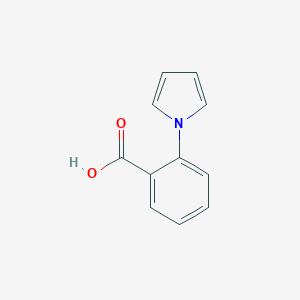

2-(1H-pyrrol-1-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWTWXOZRSBCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352515 | |

| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10333-68-3 | |

| Record name | 2-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10333-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Historical Development of Synthetic Routes to N-Arylpyrroles

The journey to efficiently synthesize N-arylpyrroles is a story of continuous innovation. Early methods often required harsh reaction conditions and offered limited substrate scope.

The Paal-Knorr synthesis , first reported in 1884, is a foundational method for pyrrole (B145914) synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.comorganic-chemistry.org While versatile for many pyrrole derivatives, its application to the synthesis of N-arylpyrroles requires the corresponding aniline (B41778) as the nitrogen source. The reaction is typically carried out under acidic conditions to facilitate the cyclization and dehydration steps. alfa-chemistry.com

Another classical approach is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgnih.gov This multi-component reaction provides a modular approach to substituted pyrroles. Like the Paal-Knorr synthesis, the use of anilines as the amine component allows for the formation of N-arylpyrroles.

The Clauson-Kaas pyrrole synthesis offers an alternative route, utilizing the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgchem-station.comuq.edu.au This method has been widely used for the preparation of a variety of N-substituted pyrroles.

These historical methods, while groundbreaking for their time, often suffered from drawbacks such as high temperatures, the need for strongly acidic or basic conditions, and limited functional group tolerance, prompting the development of more sophisticated and milder synthetic strategies.

Contemporary Synthetic Strategies for 2-(1H-Pyrrol-1-yl)benzoic Acid

Modern organic synthesis has provided a toolkit of powerful reactions that have been applied to the synthesis of this compound with greater efficiency and control.

Direct functionalization methods aim to form the C-N bond in a single step from readily available starting materials. The Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a nucleophile, stands out as a key method for the synthesis of N-aryl heterocycles. wikipedia.org In the context of this compound, this would typically involve the reaction of a 2-halobenzoic acid with pyrrole in the presence of a copper catalyst and a base. nih.gov Traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of new ligand systems has enabled these reactions to proceed under milder conditions with catalytic amounts of copper.

A notable example of a direct synthesis involves the microwave-promoted Ullmann condensation of 2-chlorobenzoic acids with 2-aminopyridines, which, while not directly producing the target molecule, demonstrates the applicability of this reaction type to ortho-substituted benzoic acids. researchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl compounds from aryl halides or triflates and amines. epa.gov This reaction is known for its broad substrate scope and functional group tolerance. The synthesis of this compound via this method would involve the coupling of a 2-halobenzoic acid with pyrrole using a palladium catalyst and a suitable phosphine (B1218219) ligand.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphines often providing the best results. The reaction conditions, including the choice of base and solvent, also play a significant role in the efficiency of the coupling.

The following table summarizes representative conditions for the synthesis of N-aryl compounds, which are analogous to the synthesis of this compound, via Ullmann and Buchwald-Hartwig type reactions.

| Coupling Reaction | Aryl Halide | Amine/Heterocycle | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Ullmann Condensation | 2-Bromobenzoic acid | Aniline derivative | Cu powder/Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol | 130 | up to 99 | nih.gov |

| Buchwald-Hartwig Amination | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | High | nih.gov |

| Buchwald-Hartwig Amination | Aryl Iodide/Bromide | Primary Anilines | CuI | Pyrrole-2-carboxylic acid | K₃PO₄ | DMSO | 80-100 | Moderate to Good | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. nih.govmdpi.comresearchgate.net While specific MCRs leading directly to this compound are not extensively documented, the principles of MCRs can be applied to its synthesis. For instance, a one-pot reaction involving a derivative of 2-formylbenzoic acid, a primary amine, and a suitable C2-synthon could potentially assemble the pyrrole ring and the benzoic acid moiety in a convergent manner. beilstein-journals.org

The Hantzsch pyrrole synthesis, in its essence a multi-component reaction, can be adapted for this purpose by carefully selecting the starting materials. researchgate.net

Mechanistic Studies of Key Synthetic Transformations

The mechanisms of the Ullmann and Buchwald-Hartwig reactions have been the subject of extensive research, leading to a deeper understanding and further optimization of these transformations.

The Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper(I)-pyrrolide species. Oxidative addition of the 2-halobenzoic acid to this complex forms a Cu(III) intermediate, which then undergoes reductive elimination to furnish the desired N-arylpyrrole and regenerate the Cu(I) catalyst.

The Buchwald-Hartwig amination follows a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The cycle begins with the oxidative addition of the 2-halobenzoic acid to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the pyrrole anion. Subsequent reductive elimination from this complex yields this compound and regenerates the Pd(0) catalyst.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.

For Ullmann-type reactions , the development of ligand-assisted protocols has been a major breakthrough, allowing for lower reaction temperatures and catalyst loadings. Diamine and amino acid ligands have been shown to be particularly effective in promoting copper-catalyzed N-arylation reactions. The choice of base is also crucial, with inorganic bases such as potassium carbonate or cesium carbonate often being employed.

In the case of the Buchwald-Hartwig amination , the selection of the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective in promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is also critical for the deprotonation of the pyrrole.

The following table provides a general overview of the impact of varying reaction parameters on the yield of N-arylpyrrole synthesis, based on analogous reactions.

| Parameter | Variation | Effect on Yield |

| Catalyst | Copper vs. Palladium | Palladium catalysts often offer higher yields and broader scope for less reactive aryl chlorides. |

| Ligand | None vs. Phosphine/Diamine | The presence of a suitable ligand generally enhances the reaction rate and yield significantly. |

| Base | Weak vs. Strong | Strong, non-nucleophilic bases are often required for efficient deprotonation of the amine/pyrrole. |

| Solvent | Polar aprotic vs. Nonpolar | The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates. |

| Temperature | Low vs. High | Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition. |

Green Chemistry Principles in Synthesis of this compound

The development of synthetic methodologies for this compound has increasingly focused on the integration of green chemistry principles to minimize environmental impact and enhance efficiency. Traditional synthetic routes, while effective, often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. rgmcet.edu.inresearchgate.net In contrast, modern approaches prioritize the use of benign solvents, alternative energy sources, and catalytic systems that are both efficient and recyclable. bohrium.com This section explores the application of green chemistry principles to the synthesis of this compound, primarily focusing on modifications of the Paal-Knorr reaction. rgmcet.edu.inresearchgate.net

The Paal-Knorr synthesis is a cornerstone for the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org In the context of this compound, this would typically involve the reaction of 2-aminobenzoic acid with a suitable 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succinaldehyde.

Conventional methods for this transformation often require prolonged heating in acidic media, which can lead to degradation of sensitive functional groups. rgmcet.edu.inresearchgate.net The evolution towards greener alternatives has addressed these limitations through several key innovations.

One of the most significant advancements has been the adoption of solvent-free reaction conditions . rsc.org By eliminating the need for organic solvents, these methods reduce waste, toxicity, and the costs associated with solvent purchase and disposal. bohrium.com Reactions can be carried out by simply mixing the reactants, sometimes with a solid support or a catalytic amount of a benign acid. rgmcet.edu.in

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the Paal-Knorr synthesis. pensoft.netsphinxsai.com Microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times and often improving product yields. sigmaaldrich.cnjptcp.com This technique aligns with the green chemistry principle of energy efficiency. sphinxsai.com

The following interactive table provides a comparative overview of reaction conditions for the synthesis of N-substituted pyrroles, illustrating the advantages of microwave-assisted, solvent-free methods over conventional heating. While specific data for this compound is not available, the presented data for analogous compounds highlights the potential for significant improvements.

Interactive Data Table: Comparison of Synthetic Methodologies for N-Substituted Pyrroles

| Amine Reactant | Dicarbonyl Reactant | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| p-aminophenol | Acetic anhydride | Conventional Heating | - | 30 min | 38 | jptcp.com |

| p-aminophenol | Acetic anhydride | Microwave | - | 5 min | 85 | jptcp.com |

| Aniline | 2,5-hexanedione | Conventional Heating | Acetic Acid | 2-15 hours | Lower | sphinxsai.com |

| Aniline | 2,5-hexanedione | Microwave | - | 2-8 minutes | Higher | sphinxsai.com |

| Various amines | 2,5-hexanedione | Solvent-free | RuCl3 | Not specified | Excellent | bohrium.com |

| Various amines | 2,5-dimethoxytetrahydrofuran | Solvent-free | Iron(III) chloride/Water | Not specified | Good to Excellent | organic-chemistry.org |

Another green approach involves the use of alternative catalysts . While traditional Paal-Knorr reactions often employ strong acids, research has focused on milder and more environmentally friendly catalysts. rgmcet.edu.in These include solid acids, which can be easily separated and reused, and even benign catalysts like apple juice, which has been reported for the synthesis of N-substituted pyrroles. researchgate.net The use of stable, inexpensive, and non-toxic metal catalysts, such as those based on manganese, in solvent-free conditions also represents a significant step towards a more sustainable synthesis. organic-chemistry.orgnih.gov

The following table summarizes various green catalysts that have been successfully employed in the Paal-Knorr synthesis of N-substituted pyrroles, demonstrating the breadth of research in this area.

Interactive Data Table: Green Catalysts for Paal-Knorr Pyrrole Synthesis

| Catalyst | Key Advantages | Reference |

| Montmorillonite KSF-clay | Solid acid, reusable | bohrium.com |

| Grape juice | Natural, renewable | bohrium.com |

| Aqueous polystyrenesulfonate | Water-soluble polymer, recyclable | bohrium.com |

| RuCl3 | Efficient under solvent-free conditions | bohrium.com |

| Manganese complex | Stable, inexpensive, non-precious metal | organic-chemistry.orgnih.gov |

| Iron(III) chloride | Economical, effective in water | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopic methods are indispensable tools for the stereochemical elucidation of chiral molecules. Among these, electronic circular dichroism (ECD) is a powerful technique for assigning the absolute configuration of atropisomers, which are stereoisomers arising from restricted rotation about a single bond. In the context of "2-(1H-pyrrol-1-yl)benzoic acid" and its derivatives, atropisomerism can occur due to hindered rotation around the C–N bond connecting the pyrrole (B145914) and benzoic acid rings, leading to stable, non-interconverting enantiomers. The stereochemical assignment of these axially chiral N-arylpyrroles is crucial for understanding their chemical and biological properties.

The assignment of absolute configuration using circular dichroism relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule. By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT), the absolute configuration of the atropisomers can be unambiguously determined.

For a hypothetical pair of enantiomers of an N-arylpyrrole derivative, the CD spectra would be mirror images. The sign of the Cotton effects (the peaks and troughs in the CD spectrum) at specific wavelengths can be correlated to the helicity of the atropisomer, designated as (aR) or (aS).

To illustrate the application of this methodology, consider the hypothetical calculated CD spectra for the (aR) and (aS) atropisomers of a substituted N-arylpyrrole carboxylic acid. The data presented in the table below is a representative example based on published studies of similar compounds and is intended to demonstrate the nature of the data obtained from such analyses.

Table 1: Hypothetical Calculated Electronic Circular Dichroism (ECD) Data for (aR)- and (aS)-N-(2-carboxyphenyl)pyrrole Atropisomers

| Wavelength (nm) | (aR) Isomer Δ ε (M⁻¹cm⁻¹) | (aS) Isomer Δ ε (M⁻¹cm⁻¹) |

| 210 | +15.5 | -15.5 |

| 235 | -25.0 | +25.0 |

| 260 | +8.2 | -8.2 |

| 290 | -5.7 | +5.7 |

In this illustrative data, the (aR) isomer exhibits a positive Cotton effect at 210 nm, a negative effect at 235 nm, a positive effect at 260 nm, and a negative effect at 290 nm. The (aS) isomer shows the exact opposite pattern, as expected for enantiomers. By comparing the experimentally obtained CD spectrum of an enantiomerically pure sample to these calculated spectra, its absolute configuration can be confidently assigned.

The accuracy of the stereochemical assignment is highly dependent on the computational methodology employed, including the choice of density functional and basis set, as well as the consideration of conformational flexibility. For complex molecules, it is often necessary to perform a thorough conformational analysis to identify the most stable conformers and to calculate the Boltzmann-averaged CD spectrum for a more reliable comparison with experimental data.

Reactivity and Transformational Chemistry

Reactivity of the Benzoic Acid Moiety

The benzoic acid portion of the molecule contains a carboxylic acid group attached to a benzene (B151609) ring, which allows for reactions typical of aromatic carboxylic acids.

The carboxylic acid group is amenable to standard derivatization reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst, 2-(1H-pyrrol-1-yl)benzoic acid can undergo Fischer esterification to form the corresponding ester. This reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent or by removing water as it forms. The synthesis of the methyl ester, 2-pyrrol-1-ylbenzoic acid methyl ester, is documented, confirming this reactivity pathway chemsynthesis.com. Enzymatic approaches have also been developed for the synthesis of various pyrrole (B145914) esters, demonstrating the versatility of these compounds nih.govnih.gov.

Amidation: The conversion of the carboxylic acid to an amide can be achieved by reacting it with an amine, often in the presence of a coupling agent to facilitate the dehydration process. While direct amidation of this compound is not extensively detailed in the reviewed literature, it is a fundamental transformation for carboxylic acids. Processes for the amidation of related pyrrole carboxylate compounds often employ coupling agents to activate the carboxyl group for nucleophilic attack by an amine google.com.

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | This compound | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | 2-pyrrol-1-ylbenzoic acid methyl ester |

| Amidation | This compound | Amine (R-NH₂), Coupling Agent | 2-(1H-pyrrol-1-yl)benzamide derivative |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The expected product from the reduction of this compound would be (2-(1H-pyrrol-1-yl)phenyl)methanol. A related intramolecular redox reaction has been used to synthesize this product from 2-(3-pyrroline-1-yl)arylaldehydes, showcasing the accessibility of the corresponding alcohol nih.gov.

Oxidation: The oxidation of this compound presents a challenge in selectivity. The pyrrole ring is electron-rich and generally more susceptible to oxidation than the benzoic acid ring nih.gov. Various oxidants can lead to dearomatization of the pyrrole moiety, forming products such as Δ³-pyrrol-2-ones nih.govresearchgate.net. Therefore, conditions aimed at oxidizing the benzoic acid portion would likely lead to degradation or transformation of the pyrrole ring first polimi.it.

The substitution pattern on the benzoic acid ring is governed by the directing effects of its two substituents: the carboxylic acid group (-COOH) and the pyrrol-1-yl group.

The carboxylic acid group is an electron-withdrawing group and acts as a meta-director.

The pyrrol-1-yl group is an electron-donating group and acts as an ortho, para-director.

In this compound, the carboxylic acid is at position C1 and the pyrrole is at C2. The directing effects of both groups converge on the same positions. The carboxyl group directs incoming electrophiles to C3 and C5 (meta), while the pyrrol-1-yl group directs them to C3 and C5 (ortho and para, respectively). This reinforcement of directing effects strongly favors electrophilic substitution at the C3 and C5 positions of the benzoic acid ring. While classical electrophilic aromatic substitution (EAS) reactions like nitration or halogenation on this specific substrate are not widely reported, iridium-catalyzed C-H amination has been shown to functionalize benzoic acids at the position ortho to the carboxyl group nih.gov.

Reactivity of the Pyrrole Nitrogen and Ring System

The N-substituted pyrrole moiety is characterized by a stable N-aryl bond and a highly reactive aromatic ring system.

The nitrogen atom in this compound is already substituted with the 2-carboxyphenyl group, making it a tertiary nitrogen center within an aromatic system. Consequently, it cannot undergo the typical N-H substitution or deprotonation reactions characteristic of unsubstituted pyrrole acs.orgnih.gov. The bond connecting the pyrrole nitrogen to the benzoic acid ring is generally robust; attempts to cleave similar N-aryl or N-benzyl groups often require harsh conditions and can be unsuccessful cdnsciencepub.com. Therefore, the reactivity of this part of the molecule is primarily centered on the influence of the N-substituent on the pyrrole ring rather than reactions at the nitrogen atom itself.

The pyrrole ring is significantly more electron-rich than benzene, making it highly susceptible to electrophilic aromatic substitution wikipedia.orgpearson.comwikipedia.org. In unsubstituted pyrrole, substitution strongly favors the C2 (or α) position due to the superior resonance stabilization of the cationic intermediate pearson.comstackexchange.com.

For N-substituted pyrroles, the regioselectivity becomes more complex and is influenced by the nature of the N-substituent. Electron-withdrawing groups on the nitrogen can decrease the ring's reactivity but are often used to stabilize the ring against oxidation nih.gov. More significantly, sterically demanding N-substituents can hinder attack at the adjacent C2 and C5 positions, leading to an increase in substitution at the C3 (or β) position. For instance, studies on 1-benzylpyrrole show a substantially higher proportion of β-substitution in nitration, bromination, and formylation reactions compared to 1-methylpyrrole cdnsciencepub.com. Similarly, rhodium-catalyzed C-H arylation of N-substituted pyrroles shows high selectivity for the β-position, a preference attributed to steric repulsion between the catalyst and the N-substituent acs.org.

In the case of this compound, the bulky ortho-carboxybenzoyl group at the N1 position would be expected to exert significant steric hindrance at the adjacent C2 position of the pyrrole ring. This steric factor would likely direct incoming electrophiles away from the C2 position and favor substitution at the other α-position (C5) and the β-positions (C3 and C4).

| N-Substituent | Reaction | Major Product(s) | Reference |

|---|---|---|---|

| -H | General EAS | C2-substituted (α) | stackexchange.com |

| -CH₃ (Methyl) | Nitration | Increased C3-substitution (β) compared to N-H | cdnsciencepub.com |

| -CH₂Ph (Benzyl) | Nitration, Bromination | Significantly increased C3-substitution (β) | cdnsciencepub.com |

| -SO₂R (Sulfonyl) | Acylation | C3-substituted (β) via isomerization | acs.org |

| -COOR (Alkoxycarbonyl) | Acylation | C2-substituted (α) | nih.gov |

Addition Reactions to the Pyrrole Ring

While electrophilic substitution is a hallmark of pyrrole chemistry, the pyrrole ring can also participate in addition reactions, most notably cycloadditions. In the context of N-aryl pyrroles such as this compound, the pyrrole moiety can act as a diene in [4+2] cycloaddition reactions, particularly when the nitrogen atom bears an electron-withdrawing group. The ortho-carboxybenzoyl substituent, while not strongly electron-withdrawing in its neutral form, can influence the electronic properties of the pyrrole ring and its propensity to engage in such reactions.

Detailed research on the specific cycloaddition reactions of this compound is an area of ongoing investigation. However, studies on related N-arylpyrroles provide valuable insights. For instance, the Diels-Alder reaction of N-arylpyrroles with dienophiles can lead to the formation of complex bicyclic structures. The regioselectivity of these additions is a critical aspect, often governed by both electronic and steric factors.

Ortho-Directed Metallation and Related Annulation Reactions

The presence of the carboxylic acid group at the ortho position of the phenyl ring in this compound makes it an excellent candidate for directed ortho-metallation (DoM). This powerful synthetic strategy utilizes a directing group to selectively deprotonate the adjacent ortho position with a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

For this compound, the carboxylate formed in situ can chelate to the lithium cation, directing the deprotonation to the C6 position of the benzoic acid ring. This regioselective functionalization opens up avenues for the synthesis of highly substituted derivatives.

Following ortho-metallation, subsequent annulation reactions can be employed to construct new fused ring systems. By choosing appropriate electrophiles that can react with both the newly introduced functional group and the pyrrole ring or the carboxylate, intramolecular cyclizations can be triggered, leading to the formation of novel heterocyclic frameworks. While specific examples directly utilizing this compound in complex annulation sequences are emerging, the principles of DoM suggest a high potential for this compound in the construction of polycyclic aromatic and heteroaromatic systems.

Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling regioselectivity and stereoselectivity is paramount in modern organic synthesis for the efficient construction of complex molecules. In the chemical transformations of this compound, these aspects are influenced by the inherent properties of the molecule and the reaction conditions.

Regioselectivity:

The regioselectivity of reactions involving this compound is a tale of two rings.

Pyrrole Ring: Electrophilic substitution on the pyrrole ring typically occurs at the C2 and C5 positions due to the stabilization of the cationic intermediate. However, the bulky N-ortho-carboxyphenyl group can sterically hinder attack at the C2 position, potentially favoring substitution at the C5 position or even the less electronically favored C3 and C4 positions under certain conditions.

Benzoic Acid Ring: As discussed in the context of ortho-directed metallation, the carboxylic acid group is a powerful director for functionalization at the C6 position. In electrophilic aromatic substitution reactions on the benzoic acid ring, the pyrrolyl group acts as an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The interplay of these directing effects can lead to complex product mixtures, making regiocontrol a significant challenge that often requires carefully chosen reaction conditions.

Stereoselectivity:

The introduction of stereocenters in reactions involving this compound can be achieved through various strategies. If the pyrrole ring or the benzoic acid ring is involved in a cycloaddition reaction, the stereochemical outcome (endo/exo selectivity) will be governed by the principles of orbital symmetry and steric interactions.

Furthermore, the presence of the ortho-substituent on the phenyl ring can lead to atropisomerism, where rotation around the N-C(aryl) bond is restricted. This can result in the existence of stable, non-superimposable stereoisomers. Asymmetric synthesis methodologies, including the use of chiral catalysts or auxiliaries, can be employed to control the formation of a specific atropisomer, a field of growing interest in the synthesis of axially chiral biaryl compounds.

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique structural and electronic features of this compound make it a promising substrate for the exploration of novel reaction pathways and a potential building block for the development of new catalysts.

Novel Reaction Pathways:

Researchers are actively investigating new transformations of this compound beyond classical reactivity patterns. One notable example is the gold-catalyzed intramolecular cyclization of N-propargyl-substituted pyrrole carboxylic acids. In these reactions, the carboxylic acid acts as an internal nucleophile, attacking the alkyne activated by the gold catalyst to form novel pyrrolo-oxazin-1-one derivatives beilstein-journals.org. This methodology highlights the potential for intramolecular reactions between the two functional moieties of the molecule to generate diverse heterocyclic scaffolds.

The synthesis of more complex heterocyclic systems, such as pyrrolyl benzimidazoles, has also been explored, demonstrating the utility of the pyrrolyl-aryl motif in constructing molecules with potential biological activity .

Catalytic Applications:

While the direct use of this compound as a catalyst is not yet widely reported, its structure suggests several possibilities for its application in catalysis. The molecule contains both a potential coordinating nitrogen atom within the pyrrole ring and a carboxylic acid group, which could act as a Brønsted acid or a coordinating site for a metal center.

Derivatives of this compound could be designed as ligands for transition metal catalysis. The combination of the soft pyrrole nitrogen and the hard oxygen atoms of the carboxylate could allow for the formation of stable metal complexes with unique electronic and steric properties. These complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral derivatives could also lead to applications in asymmetric catalysis. The exploration of the catalytic potential of this versatile molecule and its derivatives represents a fertile ground for future research.

Derivatization and Analog Design

Synthesis of Substituted 2-(1H-Pyrrol-1-yl)benzoic Acid Analogues

The synthesis of substituted analogues of this compound can be achieved through various organic reactions that target either the benzoic acid or the pyrrole (B145914) ring.

Halogenation of the this compound scaffold can be directed to specific positions on either the benzene (B151609) or pyrrole ring. For instance, the synthesis of 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid would likely start from a pre-halogenated precursor, such as 2,5-dibromobenzoic acid, which can be reacted with a pyrrole-containing nucleophile. An alternative approach involves the direct halogenation of this compound using electrophilic halogenating agents. The regioselectivity of this reaction would be influenced by the directing effects of the carboxyl and pyrrolyl groups. The pyrrole ring is generally more susceptible to electrophilic substitution than the benzene ring. acs.org Practical synthesis of halogen-doped pyrrole building blocks has been developed, which can then be used to construct the final benzoic acid derivative. nih.gov

For example, the synthesis of a related compound, 5-bromo-2-(phenylamino)benzoic acid, has been accomplished through an Ullman reaction between 2,5-dibromobenzoic acid and aniline (B41778). nih.govresearchgate.net A similar strategy could be envisioned for the target compound.

Table 1: Examples of Halogenated Derivatives

| Derivative Name | Substituent | Position |

|---|---|---|

| 5-bromo-2-(1H-pyrrol-1-yl)benzoic acid | Bromo (-Br) | 5 |

| 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid | Chloro (-Cl) | 4 |

The introduction of alkyl and aryl groups can be achieved by employing starting materials that already contain these substituents or by performing substitution reactions on the parent compound. For instance, substituted anilines can be used in the initial synthesis to introduce substituents on the benzene ring. The Paal-Knorr pyrrole synthesis offers a method for preparing pyrroles with various substituents, which can then be coupled to the benzoic acid moiety. alliedacademies.org Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl groups onto the scaffold. mdpi.com

The this compound structure can be expanded by incorporating additional heterocyclic rings. For example, the carboxylic acid group can be converted into an amide and then cyclized with appropriate reagents to form new ring systems. Similarly, functional groups on the pyrrole ring can serve as handles for building additional heterocyclic structures. Research has shown the synthesis of pyrrolyl benzimidazole (B57391) derivatives by reacting ortho-phenylenediamine with a para-aminobenzoic acid derivative, followed by the formation of the pyrrole ring. This demonstrates how the core structure can be integrated into larger, more complex heterocyclic systems.

Design Principles for Modulating Electronic and Steric Properties

The introduction of different functional groups allows for the precise modulation of the molecule's electronic and steric properties.

Steric Properties: The size and spatial arrangement of substituents impact the molecule's conformation. Bulky groups can introduce steric hindrance, which may affect the planarity between the pyrrole and benzene rings. This dihedral angle is a critical parameter influencing the molecule's interaction with other molecules or biological targets. nih.govresearchgate.net The position of substituents, such as a methyl group, can significantly impact the bioactivities of benzoic acid derivatives. icm.edu.pl

Table 2: Influence of Substituents on Molecular Properties

| Substituent | Electronic Effect | Steric Effect |

|---|---|---|

| -Cl, -Br | Electron-withdrawing (inductive) | Moderate |

| -NO₂ | Strongly electron-withdrawing | Moderate |

| -CH₃, -C₂H₅ | Electron-donating (inductive) | Low to Moderate |

| -OCH₃ | Electron-donating (resonance) | Moderate |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds. escholarship.org Using this compound as a central scaffold, diverse building blocks can be systematically introduced. The "split-pool" synthesis strategy is a common approach where a solid support is divided into portions, each reacting with a different building block, and then recombined. nih.gov

For this specific scaffold, a library could be generated by:

Starting with a set of substituted 2-aminobenzoic acids.

Reacting these with a variety of 1,4-dicarbonyl compounds to form a diverse set of pyrrole rings (Paal-Knorr synthesis).

Further derivatizing the carboxylic acid group to create esters or amides.

This approach allows for the creation of thousands of unique compounds from a relatively small number of starting materials, facilitating high-throughput screening for desired properties. bohrium.comnih.gov

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of the derivatives and their chemical reactivity is governed by the electronic and steric effects of the substituents.

Reactivity of the Carboxylic Acid: Electron-withdrawing groups on the benzene ring increase the acidity of the carboxylic acid proton, making it more reactive towards nucleophiles in esterification or amidation reactions. Conversely, electron-donating groups decrease its acidity.

Reactivity of the Aromatic Rings: The pyrrole ring is an electron-rich heterocycle and is generally prone to electrophilic substitution. Substituents on the benzene ring can modulate this reactivity. An electron-withdrawing group on the benzene ring will pull electron density away from the pyrrole nitrogen, making the pyrrole ring less reactive towards electrophiles. The benzene ring's reactivity is also affected; the pyrrolyl group is an activating group, directing electrophilic substitution to the ortho and para positions relative to itself, although the ortho position is already substituted.

Understanding these structure-reactivity relationships is crucial for designing synthetic routes and predicting the chemical behavior of novel analogues.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are used to determine the electronic structure of a molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is often used to optimize molecular geometry and calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

While DFT studies have been performed on isomers like 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid and other benzoic acid derivatives to analyze their structure and vibrational spectra, specific DFT calculations detailing the electronic structure and reactivity descriptors for 2-(1H-pyrrol-1-yl)benzoic acid have not been identified in the reviewed literature. mayas.infonih.govnih.govvjst.vn

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties.

Comprehensive ab initio studies specifically detailing the electronic structure and properties of this compound are not available in the surveyed scientific literature. Such studies would typically provide detailed information on electron correlation effects, which are important for accurate energy and property predictions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique is valuable for exploring the different conformations a molecule can adopt and for analyzing its interactions with other molecules, such as solvents or biological macromolecules. A study on the related isomer 4-(1H-pyrrol-1-yl)benzoic acid investigated its excited-state dynamics and the rotational motion along the C-N bond. researchgate.net However, specific MD simulation data focusing on the conformational landscape and intermolecular interactions of this compound is not present in the available literature. Classical MD simulations have been used to investigate the aggregation of benzoic acid in confined spaces, but this does not provide specific information on the pyrrole-substituted derivative. researchgate.net

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to understand how a potential drug molecule might bind to a protein target.

While docking studies have been conducted on various derivatives of pyrrole-containing compounds to assess their potential as enzyme inhibitors, no specific docking studies for this compound against particular biological targets were found in the literature search. nih.govjchr.orgresearchgate.net The general class of pyrrole (B145914) derivatives has shown promise in binding to various enzymes, suggesting that this compound could be a candidate for such investigations. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds. ruc.dknih.govscielo.br

Although computational prediction of NMR and IR spectra is a well-established methodology, and studies have applied these techniques to related substituted benzoic acids and pyrroles, there are no specific published reports containing predicted spectroscopic parameters for this compound. mayas.infonih.gov

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are valuable tools in medicinal chemistry and materials science for predicting the properties of new compounds.

QSAR and QSPR studies have been developed for various classes of benzoic acid derivatives to predict properties ranging from biological activity to toxicity. dergipark.org.trresearchgate.netnih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net These studies identify key molecular descriptors that influence a particular endpoint. However, a review of the literature did not reveal any QSAR or QSPR models that specifically include this compound in their training or test sets.

Applications in Advanced Materials and Polymer Science

Utilization as Monomers for Polymer Synthesis

The presence of a carboxylic acid group allows 2-(1H-pyrrol-1-yl)benzoic acid to act as a monomer in various polymerization reactions. This functionality enables its incorporation into polymer chains through the formation of ester or amide linkages, leading to materials with tailored properties.

This compound can be used as a monomer for the synthesis of polyesters and polyamides through condensation polymerization. In these reactions, the carboxylic acid group reacts with a co-monomer containing alcohol or amine groups, respectively, to form the corresponding ester or amide bonds that constitute the polymer backbone.

For polyester (B1180765) synthesis, this compound can be reacted with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) or polyols. The resulting polyesters would feature the pyrrole (B145914) ring as a pendant group attached to the main polymer chain. The incorporation of the pyrrole moiety is expected to influence the polymer's thermal stability, solubility, and optical properties.

Similarly, in polyamide synthesis, reaction with diamines (e.g., hexamethylenediamine, 1,4-phenylenediamine) would yield polyamides with pendant pyrrole groups. These materials could exhibit enhanced mechanical properties and thermal resistance, characteristic of aromatic polyamides, while also benefiting from the electronic characteristics of the pyrrole unit.

The general reaction schemes are as follows:

Polyesterification: n [this compound] + n [Diol] → [-OC-Ar(Pyr)-O-R-O-]n + 2n H₂O

Polyamidation: n [this compound] + n [Diamine] → [-OC-Ar(Pyr)-NH-R-NH-]n + 2n H₂O

Where Ar(Pyr) represents the 2-(1H-pyrrol-1-yl)phenylene unit and R represents the alkyl or aryl group from the diol or diamine co-monomer.

Pyrrole is the fundamental building block of polypyrrole, one of the most studied and utilized intrinsically conducting polymers. The pyrrole ring can be electrochemically or chemically oxidized to form a conjugated polymer backbone with alternating single and double bonds, allowing for the delocalization of electrons and thus, electrical conductivity.

By incorporating this compound into a polymer backbone (as described in 7.1.1), and then subjecting the resulting material to oxidative polymerization conditions, it may be possible to form crosslinked or graft polymers where conductive polypyrrole chains are grown from the pendant pyrrole units. This approach could lead to novel hybrid materials that combine the processability and mechanical properties of the base polyester or polyamide with the electrical conductivity of polypyrrole. Such materials could find applications in antistatic coatings, electromagnetic interference (EMI) shielding, and components for electronic devices.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and defined coordination sites of this compound make it a promising candidate as an organic linker for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In the context of MOFs, the carboxylate group can coordinate with metal ions or metal clusters to form extended, porous networks. The size, shape, and functionality of the resulting framework are dictated by the geometry of the metal center and the organic linker. The presence of the pyrrole ring within the linker could introduce electronic functionality into the pore walls of the MOF, potentially leading to materials with interesting catalytic, sensing, or gas separation properties.

Development of Functional Coatings and Films

Polymers derived from this compound have potential for the development of functional coatings and films. The aromatic nature of both the benzene (B151609) and pyrrole rings would likely impart good thermal stability and mechanical robustness to thin films.

Furthermore, the pyrrole moiety offers a handle for subsequent functionalization. For instance, the pyrrole units within a polymer film could be electropolymerized to create a conductive surface layer, as discussed previously. This could be used to fabricate electrodes or antistatic surfaces on various substrates. The ability to form uniform films is a critical requirement for many applications in electronics and materials science.

Sensing Applications in Chemical and Biological Systems

The electronic properties of the pyrrole ring make it a key component in many chemical sensors. The conductivity and photophysical properties (fluorescence) of pyrrole-containing compounds and polymers can change upon interaction with specific analytes.

A polymer or a MOF incorporating the this compound unit could be designed as a chemical sensor. The carboxylate group could act as a binding site for metal ions, while the pyrrole ring's electronic state is monitored. For example, the binding of a target analyte could induce a change in the fluorescence or conductivity of the material, providing a detectable signal. The combination of a binding site (carboxylate) and a signal transducer (pyrrole) within the same monomer unit is a highly desirable feature for sensor design. Such systems could be tailored for the detection of various species, including metal ions, small organic molecules, and potentially biological macromolecules.

Applications in Medicinal Chemistry and Biological Systems

Design and Synthesis of Bioactive Ligands

The 2-(1H-pyrrol-1-yl)benzoic acid scaffold is a key component in the synthesis of various bioactive ligands engineered to interact with specific biological targets such as enzymes and receptors.

Enzyme Inhibition Studies (Mechanism-Focused)

Derivatives of the this compound structure have been instrumental in the development of potent enzyme inhibitors. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which are derived from the core structure, have been identified as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR) nih.gov. Molecular docking studies of these compounds revealed that their inhibitory mechanism involves specific binding interactions with key amino acid residues within the active sites of these enzymes, such as ARG60, ARG32, and GLN28 nih.gov. This mimics the binding of natural ligands and effectively blocks the enzymes' catalytic activity, demonstrating potential as antibacterial and antitubercular agents nih.gov.

Another study synthesized [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, which was found to inhibit the aldose reductase enzyme. This inhibition is significant as aldose reductase is implicated in the diabetic complications arising from protein glycation nih.gov. Furthermore, other pyrrole (B145914) derivatives have shown inhibitory activity against the lipoxygenase (LOX) and cyclooxygenase-1 (COX-1) pathways, which are critical in the inflammatory process mdpi.com.

| Target Enzyme | Derivative Class | Mechanism of Inhibition | Therapeutic Potential |

|---|---|---|---|

| Enoyl ACP Reductase & DHFR | Benzohydrazides | Binds to active site amino acid residues, blocking substrate access. nih.gov | Antibacterial, Antitubercular nih.gov |

| Aldose Reductase | Pyrrolyl-benzoyl acetic acids | Inhibits enzyme activity and protein glycation. nih.gov | Anti-diabetic complications nih.gov |

| Lipoxygenase (LOX) / Cyclooxygenase-1 (COX-1) | Cinnamic-pyrrole hybrids | Blocks arachidonic acid cascade pathways. mdpi.com | Anti-inflammatory mdpi.com |

Receptor Agonism/Antagonism (Mechanism-Focused)

The structural framework of this compound is also central to the design of ligands that modulate receptor activity. Extensive research has focused on 1,5-biaryl pyrrole derivatives as antagonists for the prostaglandin (B15479496) E receptor 1 (EP1) nih.govnih.gov. Structure-activity relationship (SAR) studies have shown that substitutions on the benzoic acid portion of the molecule are critical for receptor affinity and efficacy. For example, while substitutions at the 2-position were not well-tolerated, a range of substituents at the 5-position enhanced in vitro affinity, leading to potent EP1 antagonists with efficacy in preclinical models of inflammatory pain nih.govnih.gov. The mechanism for these antagonists is competitive binding to the EP1 receptor, which prevents the endogenous ligand, prostaglandin E2, from binding and initiating downstream signaling pathways that lead to pain and inflammation.

Similarly, 5-arylated 5-hydroxypyrrolones, which can be conceptually derived from the pyrrole-aryl scaffold, have been identified as potent and selective antagonists of the cholecystokinin-1 (CCK1) receptor, with potential applications as anticancer agents chem960.com.

| Target Receptor | Derivative Class | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Prostaglandin E Receptor 1 (EP1) | 1,5-Biaryl pyrroles | Competitive antagonism, blocking the natural ligand. nih.govnih.gov | Analgesic, Anti-inflammatory nih.govnih.gov |

| Cholecystokinin-1 (CCK1) Receptor | 5-Arylated 5-hydroxypyrrolones | Selective antagonism. chem960.com | Anticancer chem960.com |

Investigation of Molecular Mechanisms of Action

The biological effects of compounds derived from this compound are a direct result of their interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, while the pyrrole ring can interact with enzymes and receptors to modulate their activity .

For enzyme inhibitors, the mechanism involves the physical obstruction of the enzyme's active site, preventing the binding and processing of the natural substrate. This inhibition disrupts metabolic pathways essential for the survival of pathogens or the progression of disease states nih.govpioneerpublisher.com. For receptor antagonists, the ligand binds to the receptor but does not activate it. This occupation of the binding site prevents the endogenous agonist from activating the receptor, thereby blocking its physiological signaling cascade. This is the primary mechanism for the anti-inflammatory effects seen with EP1 receptor antagonists derived from this scaffold nih.gov.

Prodrug Strategies (Conceptual Framework)

The this compound structure is well-suited for the application of prodrug strategies, which are used to improve the pharmaceutical properties of a drug. The carboxylic acid group is a key functional handle for such modifications. A common approach is to create an ester prodrug by reacting the carboxylic acid with an alcohol uobabylon.edu.iq.

Role as a Privileged Scaffold in Drug Discovery (Conceptual Framework)

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, often leading to a wide range of pharmacological activities researchgate.netbenthamscience.com. The this compound core, particularly in its biaryl pyrrole form, exemplifies such a scaffold.

The ability of its derivatives to act as potent inhibitors of various enzymes (DHFR, aldose reductase, COX) and as antagonists for different G-protein coupled receptors (EP1, CCK1) demonstrates its versatility nih.govnih.govmdpi.comnih.govchem960.com. This capacity to serve as a template for diverse biological targets makes it a highly valuable starting point in drug discovery campaigns. By making targeted modifications to the core structure, medicinal chemists can develop libraries of compounds to screen against a wide array of diseases, from infectious diseases and diabetes to inflammation and cancer alliedacademies.org.

Structure-Based Drug Design (Methodology)

Structure-based drug design is a powerful methodology that leverages the three-dimensional structural information of a biological target to guide the design of new drugs. The this compound scaffold is an excellent candidate for this approach.

The process begins with determining the 3D structure of the target protein (e.g., an enzyme or receptor), typically through X-ray crystallography or cryo-electron microscopy. Computational tools, such as molecular docking, are then used to simulate how a ligand based on the this compound framework fits into the target's binding site researchgate.net. These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Applications in Catalysis and Supramolecular Chemistry

Ligand Design for Homogeneous and Heterogeneous Catalysis

The molecular architecture of 2-(1H-pyrrol-1-yl)benzoic acid is well-suited for ligand design. The pyrrole (B145914) nitrogen atom and the oxygen atoms of the carboxylate group can act as coordination sites for metal centers. This allows the compound and its derivatives to serve as ligands in both homogeneous and heterogeneous catalysis, facilitating a wide range of chemical transformations. The rigid benzoic acid backbone provides a stable framework, while the pyrrole moiety can be functionalized to tune the steric and electronic properties of the resulting metal complexes.

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral derivatives based on the this compound framework have shown potential in this area. An efficient approach has been developed for the synthesis of chiral α-hydroxy acid esters using a Lewis acid-mediated asymmetric mdpi.com-hydride shift and isomerization of a 2-(3-pyrroline-1-yl)arylketone acid ester. researchgate.net This copper-catalyzed intramolecular redox reaction provides a method for producing chiral 2-(1H-pyrrol-1-yl)-mandelic acid ester derivatives with high yields and excellent enantioselectivity. researchgate.net

The synthesis of these valuable chiral building blocks underscores the utility of the pyrrole-aryl scaffold in asymmetric transformations. researchgate.net The high levels of stereocontrol achieved are critical for applications in pharmaceuticals and fine chemicals, where specific stereoisomers are often required for biological activity.

Table 1: Performance in Asymmetric Synthesis of Chiral α-Hydroxy Acid Esters

| Product | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from a study on the Lewis acid-mediated asymmetric mdpi.com-hydride shift and isomerization. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. Pyrrolidine and pyrrole-based structures are central to many successful organocatalysts, most famously in the case of proline. These catalysts are often used in asymmetric reactions. nih.gov

Derivatives of pyrrole-containing compounds can be employed in complex cascade reactions. For instance, new chiral pyrrolizine-based triheterocycles have been synthesized through an organocatalytic asymmetric cascade aza-Michael–aldol reaction of α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles. researchgate.net This strategy has successfully produced highly functionalized molecules with three consecutive stereogenic centers, achieving high enantioselectivities (90–95% ee) and excellent diastereoselectivities (dr up to >20:1). researchgate.net The ability of the pyrrole motif to facilitate such transformations highlights the potential for derivatives of this compound to be developed into novel organocatalysts, where the carboxylic acid group could act as a hydrogen-bond donor to activate substrates. nih.gov

Self-Assembly of Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by noncovalent intermolecular forces. The directed assembly of these building blocks can lead to the formation of highly ordered and functional supermolecules and extended networks. mdpi.com this compound is an ideal candidate for designing such architectures due to its capacity for forming robust and predictable noncovalent interactions.

Hydrogen bonding is a primary driving force in the self-assembly of this compound and its analogs. The carboxylic acid group is a particularly effective hydrogen bonding motif, capable of forming strong and directional interactions. Benzoic acid itself is known to form hydrogen-bonded dimers in solution, which can further stack into higher-order structures. figshare.com

Table 2: Common Hydrogen Bonding Motifs in Pyrrole-Benzoic Acid Analogs

| Interacting Groups | Type of Bond | Role in Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid Dimer | O-H···O | Forms robust synthons that create linear chains or ribbons. elsevierpure.comrsc.org |

| Carboxylic Acid to Pyrrole N | O-H···N | Can link molecules in different orientations. |

In addition to hydrogen bonding, this compound can form coordination bonds with metal ions, leading to the assembly of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bidentate bridging), while the pyrrole nitrogen can also participate in coordination.

This versatility allows for the construction of diverse network topologies. For example, research on the analogous 1H-indazole-6-carboxylic acid ligand has shown that its reaction with d¹⁰ metal ions like Zinc(II) and Cadmium(II) can produce coordination polymers with different dimensionalities. mdpi.com Depending on the metal center and reaction conditions, structures ranging from double chains to complex 3D networks can be synthesized. mdpi.com These materials often exhibit interesting properties, such as photoluminescence, making them suitable for applications in sensors and optoelectronics. mdpi.com

Host-Guest Chemistry and Molecular Recognition

The supramolecular architectures formed from this compound, whether through hydrogen bonding or metal coordination, can feature well-defined pores, channels, or cavities. These voids within the host framework can accommodate smaller guest molecules, leading to applications in host-guest chemistry and molecular recognition. mdpi.com

The process of recognition and binding is governed by the principle of complementarity, where the size, shape, and chemical nature of the guest molecule must match that of the host's binding site. The interactions responsible for guest encapsulation are typically noncovalent, including hydrogen bonds, ion-dipole interactions, and van der Waals forces. mdpi.comrsc.org By carefully designing the supramolecular assembly of this compound derivatives, it is possible to create host systems that can selectively bind specific guests. This capability is crucial for developing applications in areas such as chemical separations, sensing, and encapsulation for controlled release. nih.govrsc.org

Photocatalysis and Electrocatalysis Applications

Currently, there is a lack of specific research data available in the public domain detailing the direct applications of this compound in the fields of photocatalysis and electrocatalysis. While the broader class of benzoic acid derivatives has been investigated in these areas, scientific literature focusing explicitly on the photocatalytic or electrocatalytic properties and activities of this compound is not readily found.

The potential for a molecule to be used in photocatalysis often relates to its electronic properties, such as its ability to absorb light and facilitate electron transfer processes. Similarly, in electrocatalysis, the molecular structure's capacity to mediate or participate in redox reactions at an electrode surface is crucial. Although the pyrrole and benzoic acid moieties within the this compound structure suggest potential for such activities, dedicated studies to characterize and apply this specific compound in these contexts have not been reported in the available scientific literature.

Further research would be necessary to determine if this compound or its coordination compounds could serve as effective photosensitizers, catalysts, or ligands in photocatalytic systems for processes like organic pollutant degradation or hydrogen production. Likewise, its utility in electrocatalytic applications, for instance, in energy conversion or chemical synthesis, remains an area that is yet to be explored and documented.

Due to the absence of specific research findings, no data tables on the performance of this compound in photocatalytic or electrocatalytic systems can be provided at this time.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of organic compounds like 2-(1H-pyrrol-1-yl)benzoic acid. The choice of technique depends on the compound's volatility, polarity, and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to the compound's polarity and thermal sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.

Detailed research on the specific analysis of this compound is not extensively published; however, validated methods for structurally similar compounds, such as other N-pyrrolylcarboxylic acids, provide a strong basis for method development. pensoft.net For instance, a study on 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid utilized an RP-HPLC method that successfully separated the main compound from its impurities. pensoft.net This method can be adapted for this compound.

Separation is typically achieved on a C18 column, which contains a nonpolar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate buffer) to control the pH. pensoft.net The acidic nature of the carboxylic group means that a lower pH (around 3) is often used to ensure the molecule is in its protonated, less polar form, leading to better retention and peak shape on the reversed-phase column. pensoft.net Detection is commonly performed using a UV/VIS detector, as the aromatic rings in the molecule absorb ultraviolet light. pensoft.net

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~225 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile or thermally labile compounds like carboxylic acids, derivatization is often required to increase volatility and thermal stability. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for assessing purity, identifying compounds, and monitoring the progress of chemical reactions. For this compound, TLC can be used to quickly separate it from starting materials or byproducts.

A TLC plate, typically coated with silica gel (a polar stationary phase), is used. The sample is spotted onto the plate, which is then placed in a chamber containing a suitable mobile phase (eluent). A mixture of a nonpolar solvent like toluene and a polar solvent like ethanol can be effective. The separation occurs as the mobile phase moves up the plate by capillary action; less polar compounds travel further up the plate. The separated spots are visualized under UV light, where the aromatic rings of the compound will cause it to appear as a dark spot on a fluorescent background. The retention factor (Rf) value can be calculated to help identify the compound.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. sebia.comsebia.com This method is characterized by its high efficiency, short analysis times, and minimal sample consumption. sebia.com

For this compound, which has an ionizable carboxylic acid group, CE is a viable analytical method. The separation occurs inside a narrow fused-silica capillary filled with an electrolyte buffer. At a specific pH, the carboxylic acid group will be deprotonated, giving the molecule a negative charge and allowing it to migrate in the electric field. sebia.com The speed and direction of migration are influenced by the molecule's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. The EOF can be modulated by coating the capillary, for instance with polypyrrole, to enhance separation performance. vwr.com Detection can be achieved using a UV-Vis detector integrated into the CE system.

Electrochemical Methods for Redox Characterization

Electrochemical methods can be employed to investigate the redox properties of this compound. The presence of the electron-rich pyrrole (B145914) ring and the aromatic benzoic acid system suggests the molecule can undergo oxidation and reduction processes. Techniques such as cyclic voltammetry (CV) can provide valuable information on the oxidation and reduction potentials of the compound.

In a typical CV experiment, a voltage is swept between two limits, and the resulting current is measured. This can reveal the potentials at which the compound is oxidized or reduced. The electrochemical behavior is influenced by the molecular structure; for example, N-containing aromatic molecules like pyrazine and quinoxaline have been studied for their redox properties, which are influenced by the electronegativity of the nitrogen atoms. mdpi.com Similar principles would apply to this compound, where the pyrrole and benzene (B151609) rings contribute to its electronic characteristics. Such studies can help in understanding its electron-transfer capabilities, which is relevant in fields like materials science and sensor development.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide unparalleled analytical power by combining separation with definitive identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound. It combines the powerful separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. researchgate.net This technique is advantageous for carboxylic acids as it often does not require derivatization. nih.govnih.gov After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through tandem MS (MS/MS), its fragmentation pattern, which acts as a molecular fingerprint for structural confirmation. researchgate.net

| Adduct/Ion | Predicted m/z |

|---|---|

| [M+H]⁺ (Protonated Molecule) | 188.07060 |

| [M-H]⁻ (Deprotonated Molecule) | 186.05604 |

| [M+Na]⁺ (Sodium Adduct) | 210.05254 |

| Monoisotopic Mass | 187.063328530 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the detection of MS. As with standalone GC, derivatization of this compound would likely be necessary to make it volatile enough for analysis. researchgate.net The key advantage of GC-MS is the generation of highly reproducible mass spectra that can be compared against extensive spectral libraries for confident compound identification. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on novel and sustainable pathways for the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid and its derivatives, moving beyond traditional multi-step procedures that may involve harsh reaction conditions.

Key areas of exploration are expected to include:

Green Chemistry Approaches: Emphasis will be placed on synthetic routes that align with the principles of green chemistry. conicet.gov.ar This includes the use of renewable starting materials, environmentally friendly solvents, and catalytic systems that minimize waste generation. conicet.gov.ar For instance, strategies employing biosourced materials, such as 3-hydroxy-2-pyrones, reacting with primary amines in neat or hydroalcoholic solutions, present a sustainable avenue for creating N-substituted pyrrole (B145914) carboxylic acid derivatives. acs.org

Catalytic Innovations: The use of earth-abundant and inexpensive metal catalysts, such as iron, is a promising direction for the sustainable synthesis of N-substituted pyrroles. rug.nlnih.govresearchgate.net These methods often involve atom-economic processes like N-heterocyclization from readily available diols and primary amines. nih.govresearchgate.net Iridium-catalyzed syntheses that deoxygenate secondary alcohols and amino alcohols to form C-N and C-C bonds, eliminating hydrogen gas as the only byproduct, also represent a sustainable approach. nih.gov

Flow Chemistry and Process Optimization: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Future research will likely explore the development of continuous flow processes for the synthesis of this compound, potentially coupled with real-time reaction monitoring and optimization.

Development of Advanced Functional Materials Based on this compound Scaffolds

The unique structural and electronic properties of this compound make it an attractive building block for the design of advanced functional materials. Its ability to act as a ligand for metal ions, coupled with the photophysical properties of the pyrrole moiety, opens up a wide range of possibilities.

Future research in this area is anticipated to focus on:

Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can coordinate with metal ions to form MOFs. nih.govglobethesis.com These porous materials have potential applications in gas storage, separation, and catalysis. rsc.orgrsc.orgnih.gov Research will likely explore the synthesis of novel MOFs with tailored pore sizes and functionalities by incorporating derivatives of this compound.

Luminescent Materials: Pyrrole derivatives are known to exhibit interesting photophysical properties, including aggregation-induced emission (AIE). bit.edu.cn Future work could involve the design and synthesis of new materials based on this compound with tunable emission characteristics for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Conducting Polymers: The pyrrole ring is a fundamental unit in conducting polymers. By incorporating the this compound moiety into polymer chains, it may be possible to develop new functional polymers with a combination of conductivity, solubility, and specific binding capabilities, making them suitable for applications in sensors, actuators, and biomedical devices.

Integration into Artificial Intelligence-Driven Drug Discovery and Material Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of drug discovery and materials design. These computational tools can accelerate the identification of promising candidates and optimize their properties.

Future directions in this interdisciplinary area include:

High-Throughput Virtual Screening: AI and ML algorithms can be trained on large datasets of chemical structures and their properties to predict the biological activity or material performance of new compounds. nih.gov This will enable the rapid in silico screening of virtual libraries of this compound derivatives to identify promising candidates for specific applications.